3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione
Description
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a benzo[d][1,3]dioxol-5-ylamino substituent at position 3 and a phenethyl group at position 1. The pyrrolidine-2,5-dione (succinimide) core is a five-membered cyclic diketone, which serves as a versatile scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. The benzo[d][1,3]dioxole moiety (a methylenedioxy aromatic group) is commonly associated with enhanced metabolic stability and binding affinity in CNS-targeting compounds, while the phenethyl group may influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18-11-15(20-14-6-7-16-17(10-14)25-12-24-16)19(23)21(18)9-8-13-4-2-1-3-5-13/h1-7,10,15,20H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLVJNWWBFONPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multi-drug resistance in cancer cells.
Mode of Action
This compound inhibits the activity of VEGFR1, thereby preventing the binding of VEGF to its receptor. This inhibition disrupts the VEGF signaling pathway, which is critical for angiogenesis. The compound also inhibits P-glycoprotein efflux pumps, reducing the efflux of chemotherapeutic drugs from cancer cells and thereby increasing their intracellular concentration.
Biochemical Pathways
By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, leading to the inhibition of angiogenesis. This can starve tumors of the nutrients they need to grow. By inhibiting P-glycoprotein efflux pumps, the compound can increase the effectiveness of chemotherapeutic drugs by preventing their efflux from cancer cells.
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs by preventing their efflux from cells.
Result of Action
The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps leads to a decrease in angiogenesis and an increase in the intracellular concentration of chemotherapeutic drugs, respectively. This dual action can lead to a significant enhancement of the anticancer activity of chemotherapeutic drugs.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy, as it can enhance the bioavailability of co-administered drugs by inhibiting P-glycoprotein efflux pumps. Additionally, the compound’s efficacy may vary depending on the specific type of cancer cells it is used against.
Biochemical Analysis
Biochemical Properties
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione has been found to interact with various enzymes and proteins. It has been shown to inhibit VEGFR1, a receptor tyrosine kinase that plays a key role in angiogenesis.
Cellular Effects
In cellular studies, this compound has been shown to have significant effects on various types of cells. For instance, it has been found to enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells. This is evident from the improved IC50 of doxorubicin, the increased activity of caspase-3, and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1). The compound’s ability to inhibit these targets demonstrates its potential as a multi-drug resistance-reversal agent.
Temporal Effects in Laboratory Settings
Its ability to enhance the anticancer activity of doxorubicin suggests that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are currently lacking, its potent inhibition of VEGFR1 and P-glycoprotein efflux pumps suggests that it may exhibit dose-dependent effects.
Biological Activity
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 259.30 g/mol. The compound features a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety and a phenethyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and subsequent substitutions to introduce the benzo[d][1,3]dioxole and phenethyl groups. Specific methods may vary based on the desired yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:
- Cytotoxicity Studies : Compounds containing benzo[d][1,3]dioxole moieties have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin across HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines, indicating enhanced potency .
| Compound Name | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| 1 | HepG2 | 2.38 | 7.46 |
| 2 | HCT116 | 1.54 | 8.29 |
| 3 | MCF-7 | 4.52 | 4.56 |
The mechanisms by which this compound exerts its anticancer effects include:
- EGFR Inhibition : Compounds similar to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical pathway in many cancers .
- Apoptosis Induction : Studies using annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and influencing proteins such as Bax and Bcl-2 .
Case Studies
Several case studies have provided insights into the biological activity of related compounds:
- Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and tested them against cancer cell lines. The results indicated significant anticancer activity with minimal toxicity to normal cells .
- NOD Signaling Pathway : Research has indicated that derivatives acting as dual antagonists for NOD1/NOD2 can enhance the efficacy of existing chemotherapeutics by inhibiting inflammatory signaling pathways .
Comparison with Similar Compounds
Kinase Inhibition (GSK3β, PKC-ε, JAK2)
Antiviral Activity (H1N1 Influenza)
Diketopiperazine derivatives (piperazine-2,5-diones) from marine actinomycetes, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (6), demonstrated potent anti-H1N1 activity (IC50 = 28.9 ± 2.2 μM). six-membered) on target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
